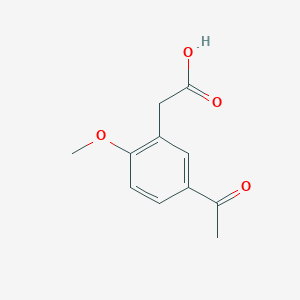

(5-Acetyl-2-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-acetyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQLGQMVEOXQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368908 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116296-30-1 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 Methoxyphenyl Acetic Acid

Established Synthetic Pathways for (5-Acetyl-2-methoxyphenyl)acetic acid

The preparation of this compound can be approached through several synthetic strategies. These methods often involve the construction of the substituted phenylacetic acid core, followed by the introduction of the acetyl group, or vice-versa.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. nih.gov While a direct MCR for the synthesis of this compound is not prominently documented, this approach has been successfully employed for the synthesis of more complex structures containing a substituted phenylacetic acid moiety.

For instance, a one-pot telescoped process involving the multi-component reaction of acetovanillone (B370764), 4-methoxyphenylglyoxal, and Meldrum's acid has been reported for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.combohrium.com This reaction proceeds through an initial condensation of the components, followed by an acid-catalyzed cyclization. mdpi.comresearchgate.net Such methodologies highlight the potential of MCRs to assemble complex molecular frameworks that include the acetyl- and methoxyphenyl)acetic acid substructure. mdpi.com

Acid-catalyzed cyclization is a crucial step in many synthetic routes, often following an initial condensation or multi-component reaction to yield the final heterocyclic or polycyclic structure. In the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, an intramolecular cyclization catalyzed by a mixture of hydrochloric and acetic acids is the final step in the formation of the benzofuran (B130515) ring system. mdpi.comresearchgate.net This demonstrates the utility of acid catalysis in constructing complex molecules from acyclic precursors.

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. scirp.org This reaction is particularly relevant for the synthesis of this compound and its precursors. A mild and efficient Friedel-Crafts acylation of 2-methoxyphenol (guaiacol) with acetic acid in the presence of phosphorus pentoxide has been demonstrated to yield 5-acetyl-2-methoxyphenyl acetate (B1210297). rsc.orgcore.ac.uk This reaction provides a direct route to a key intermediate that is structurally very similar to the target compound.

The general procedure involves heating the phenolic substrate with acetic acid and a dehydrating agent like phosphorus pentoxide. rsc.org The resulting acetate can then, in principle, be subjected to further chemical transformations to introduce the acetic acid moiety at the desired position.

Table 1: Reaction Conditions for Friedel-Crafts Acylation of 2-Methoxyphenol

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Reaction Time | Product | Yield | Reference |

| 2-Methoxyphenol | Acetic Acid | Phosphorus Pentoxide | 140 °C | 12 h | 5-acetyl-2-methoxyphenyl acetate | 61% | rsc.org |

This approach is advantageous due to the use of readily available starting materials. rsc.org The reactivity of acetic acid as an acylating agent can be enhanced by the formation of intermediate aromatic esters. osti.gov

Esterification and acylation are common transformations in organic synthesis, used for the protection of functional groups, the synthesis of esters as final products, or the preparation of activated intermediates. medcraveonline.commedcraveonline.com In the context of this compound, esterification of a precursor like 2-hydroxyphenylacetic acid can be performed to protect the carboxylic acid and/or the phenolic hydroxyl group before subsequent reactions such as Friedel-Crafts acylation. unl.pt For example, 2-hydroxyphenylacetic acid can be methylated using diazomethane (B1218177) to yield methyl 2-(2-methoxyphenyl)acetate. unl.pt

Furthermore, the esterification of the final carboxylic acid product is a straightforward derivatization strategy. Various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or reaction with alkyl halides in the presence of a base, can be employed.

Sonochemistry, the application of ultrasound to chemical reactions, can lead to enhanced reaction rates and yields. While specific sonochemical methods for the synthesis of this compound are not extensively reported, ultrasound irradiation has been utilized in multi-component reactions for the synthesis of other heterocyclic compounds. For example, the synthesis of certain thiazole (B1198619) derivatives has been achieved by reacting aryl aldehydes, monochloroacetic acid, and ammonium (B1175870) thiocyanate (B1210189) under ultrasound irradiation. nih.gov This suggests that sonochemical methods could potentially be applied to accelerate key steps in the synthesis of this compound, such as the Friedel-Crafts acylation or subsequent derivatization reactions.

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogues. The primary functional groups available for modification are the carboxylic acid, the acetyl group, and the aromatic ring.

Esterification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to a wide range of esters through reaction with various alcohols under acidic conditions or by conversion to an acyl halide followed by reaction with an alcohol. medcraveonline.com An example of a related ester is (2-acetyl-5-methoxy-phenyl)-acetic acid methyl ester. lookchem.com

Modification of the Acetyl Group: The ketone of the acetyl group can undergo a variety of transformations. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for the introduction of other functional groups through reactions such as aldol (B89426) condensation or conversion to an oxime.

Further Substitution on the Aromatic Ring: The aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, which is crucial for applications in drug discovery and materials science.

Synthesis of Sulfur-Containing Derivatives (e.g., sulfanyl (B85325) and sulfinyl analogues)

The introduction of sulfur-containing functional groups into the this compound framework leads to the formation of sulfanyl and sulfinyl analogues. One such derivative that has been synthesized is 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid. bldpharm.com While detailed synthetic procedures for this specific transformation are not extensively documented in the provided literature, the structure suggests a synthetic route likely involving the reaction of a halogenated derivative of this compound with a thiol-containing reagent.

Formation of Carbamate (B1207046) Derivatives

The synthesis of carbamate derivatives from precursors related to this compound has been reported. A key transformation involves the acylation of methyl 2-(methoxyphenyl)carbamate with acetic anhydride (B1165640) in polyphosphoric acid. This reaction proceeds at 50-55°C over a period of 3 hours and results in acylation at the para-position relative to the methoxy (B1213986) group, yielding methyl N-(5-acetyl-2-methoxyphenyl)carbamate. archivog.com This synthetic approach highlights a direct method for introducing the acetyl group onto a pre-existing carbamate-functionalized methoxyphenyl ring system.

Construction of Fused Heterocyclic Systems (e.g., Benzofurans, Pyrazoles, Oxadiazolines)

The this compound scaffold and its precursors are valuable starting materials for the construction of various fused heterocyclic systems.

Benzofurans:

A convenient one-step approach has been developed for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.comresearchgate.netbohrium.com This method involves a multicomponent reaction between acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.netbohrium.com The process is a one-pot telescoped reaction that begins with the condensation of the components in acetonitrile, followed by an acid-catalyzed cyclization to form the benzofuran ring system. mdpi.comresearchgate.netbohrium.com

| Reactants | Reagents and Conditions | Product | Yield |

| Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | 1. MeCN, Et3N, 48h, rt 2. AcOH, conc. HCl, reflux, 15 min | 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | 62% researchgate.net |

Pyrazoles and Other Heterocycles:

The acetyl group present in related aromatic compounds serves as a key functional handle for the synthesis of other heterocyclic systems. For instance, chalcones derived from 2-acetylbenzimidazole (B97921) can be condensed with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to produce pyrazoline derivatives. nih.gov Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoline (B3343090) derivatives. nih.gov While not directly employing this compound, these methodologies are applicable to acetyl-substituted aromatic compounds in general.

Stereoselective Synthesis of Advanced Scaffolds

The principles of stereoselective synthesis have been applied to create chiral molecules with structural similarities to derivatives of this compound. An effective asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acid has been achieved using (S)-mandelic acid as a readily available and inexpensive chiral starting material. researchgate.net This method utilizes benzaldehyde (B42025) as a steric hindrance agent to control the stereochemical outcome of the reaction. researchgate.net Lipase-mediated resolution is another powerful technique for achieving stereoselectivity. mdpi.com For example, certain lipases can selectively hydrolyze acetate functional groups with good enantioselectivity, enabling the separation of enantiomers. mdpi.com

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the synthetic transformations involving this compound and its analogues is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of Reaction Pathways

The formation of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid is proposed to proceed through a defined reaction pathway. mdpi.comresearchgate.net The initial step involves the condensation of 4-methoxyphenylglyoxal with Meldrum's acid to form an unstable Michael acceptor. mdpi.comresearchgate.net Subsequently, the acetovanillone anion adds to this intermediate. mdpi.comresearchgate.net This adduct then undergoes cyclization with the elimination of acetone (B3395972) and carbon dioxide to form a γ-ketoacid, which finally undergoes an acid-catalyzed intramolecular cyclization to yield the target benzofuran. mdpi.comresearchgate.net

In other systems, such as the reaction of 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one with 2,2,6,6-tetramethyl-1-piperidinyl-N-oxide (TEMPO), kinetic studies have revealed a reaction pathway that is first-order in the oxazolinone and independent of the TEMPO concentration. researchgate.net This suggests a rate-limiting step involving the formation of a mesoionic tautomer of the oxazolinone. researchgate.net

Investigation of Intermediate Species

In the synthesis of the benzofuran derivative mentioned above, several unstable intermediates are proposed. mdpi.comresearchgate.netmdpi.com These include the initial Michael acceptor formed from 4-methoxyphenylglyoxal and Meldrum's acid, the subsequent adduct with the acetovanillone anion, and the γ-ketoacid that forms prior to the final cyclization. mdpi.comresearchgate.netmdpi.com

Kinetic and spectroscopic studies of the reaction between 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one and TEMPO have provided evidence for the involvement of a captodative radical intermediate. researchgate.net This intermediate is formed through hydrogen abstraction from the mesoionic tautomer of the oxazolinone by TEMPO. researchgate.net The fast recombination of these radicals then leads to the final product. researchgate.net

Pharmacological and Biological Research of 5 Acetyl 2 Methoxyphenyl Acetic Acid and Its Analogs

Anti-inflammatory Activity Research

Derivatives of acetic acid have been a cornerstone in the development of anti-inflammatory agents. Research into (5-Acetyl-2-methoxyphenyl)acetic acid and related structures continues this line of inquiry, seeking compounds with improved efficacy and safety profiles.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of acetic acid analogs are often mediated through their ability to modulate complex inflammatory signaling cascades. One key pathway involves the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory responses. Studies on compounds like 17-O-acetylacuminolide have shown that they can prevent the translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes. plos.org This inhibition can occur at a post-receptor level, with some compounds directly inhibiting the activity of the IκB kinase beta (IKKβ), an enzyme crucial for NF-κB activation. plos.org

Furthermore, the anti-inflammatory activity of these compounds is linked to the suppression of various pro-inflammatory mediators. Research has demonstrated the ability of certain analogs to inhibit the production and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). plos.orgnih.govcaldic.com For instance, andrographolide, a natural product with anti-inflammatory properties, was found to inhibit the release of TNF-α and GM-CSF from macrophages in a concentration-dependent manner by suppressing the expression of their respective mRNA. caldic.com This modulation of inflammatory mediators is a critical aspect of their therapeutic potential. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Studies

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govresearchgate.net Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Numerous studies have focused on designing and synthesizing analogs of this compound as selective COX-2 inhibitors. mdpi.com For example, a series of novel phenoxy acetic acid derivatives demonstrated moderate to potent inhibitory effects against the COX-2 isozyme, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. mdpi.com Similarly, research on 2-acetoxyphenyl alkyl sulfides identified them as a class of selective COX-2 inactivators that work by covalently modifying the enzyme through acetylation of a specific serine residue (Ser516), the same mechanism employed by aspirin. nih.gov

The inhibitory potential of various structural scaffolds has been explored. Indolizine derivatives and 2-(trimethoxyphenyl)-thiazoles have also been evaluated as COX-2 inhibitors, with some compounds showing promising activity in micromolar ranges. nih.govmdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying key molecular features that enhance COX-2 selectivity and potency, such as the nature and position of substituents on the aromatic rings. nih.govmdpi.com

| Compound/Analog Class | Target | IC₅₀ Value | Selectivity Index (SI) | Reference |

| Phenoxy acetic acid derivatives (e.g., 5d-f, 7b, 10c-f) | COX-2 | 0.06 - 0.09 µM | High (e.g., 111.53–133.34 for 5c, 5d, 5f) | mdpi.com |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 µM | - | nih.gov |

| Indomethacin (Reference) | COX-2 | 6.84 µM | - | nih.gov |

| 2-(trimethoxyphenyl)-thiazole (Compound A3) | COX-2 | - | Similar to meloxicam | mdpi.com |

| Celecoxib (Reference) | COX-2 | 0.05 ± 0.02 µM | 298.6 | mdpi.com |

Evaluation in In Vitro and In Vivo Models

The anti-inflammatory potential of this compound analogs has been substantiated through various preclinical models.

In Vitro Models:

Macrophage Assays: Murine macrophage cell lines, such as RAW 264.7, are commonly used to assess anti-inflammatory activity. These cells can be stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like TNF-α, nitric oxide (NO), and various cytokines. plos.orgcaldic.com The ability of test compounds to inhibit the release of these mediators provides a measure of their anti-inflammatory efficacy. For instance, 17-O-acetylacuminolide effectively inhibited TNF-α release with an IC₅₀ of 2.7 µg/mL and significantly suppressed NO production and iNOS expression in these cells. plos.org

In Vivo Models:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. researchgate.netnih.gov An injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume after administration of a test compound indicates its anti-inflammatory effect. researchgate.netnih.gov For example, an N-pyrrolylcarboxylic acid derivative, structurally related to celecoxib, significantly reduced paw edema after continuous administration in Wistar rats. nih.gov Similarly, certain phenoxy acetic acid derivatives showed significant inhibition of paw thickness (up to 63.35%) and paw weight (up to 68.26%) in this model. mdpi.com

Adjuvant Arthritis Test: This model is used to evaluate compounds for activity against chronic inflammation, mimicking aspects of rheumatoid arthritis. Substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity in this test. nih.gov

Other Models: The formalin test in mice is used to assess both neurogenic and inflammatory pain, where compounds have shown efficacy in reducing the inflammatory phase response. nih.gov Additionally, studies in LPS-stimulated mice have confirmed the in vivo efficacy of compounds in reducing systemic production of inflammatory cytokines like TNF. plos.org

Anticancer and Antiproliferative Research

In addition to anti-inflammatory properties, various analogs of this compound have been investigated for their potential as anticancer agents. This research focuses on their ability to inhibit the growth of cancer cells and to interfere with the signaling pathways that drive malignancy.

Cytotoxic Effects on Cancer Cell Lines

A primary method for evaluating anticancer potential is to assess a compound's cytotoxicity against a panel of human cancer cell lines. Numerous studies have shown that acetic acid derivatives can inhibit the growth and proliferation of various cancer types.

For example, Methoxyacetic acid (MAA) has been shown to inhibit the growth of prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) in a dose-dependent manner. nih.gov Similarly, analogs of 1'S-1'-acetoxychavicol acetate (B1210297) (ACA) were found to inhibit the growth of MDA-MB-231 breast cancer cells, with IC₅₀ values under 30.0 µM. dovepress.com Research on 2-arylbenzoxazole acetic acid derivatives identified compounds that were promisingly cytotoxic against the MCF-7 breast cancer cell line. core.ac.uk These studies often reveal the importance of specific structural features, such as the presence of an acetic acid group or an acetoxyl group, for enhancing cytotoxic activity. dovepress.comcore.ac.uk

| Compound/Analog | Cancer Cell Line | Effect | IC₅₀ Value | Reference |

| Methoxyacetic acid (MAA) | Prostate Cancer (LNCaP, C4-2B, PC-3, DU-145) | Growth Inhibition, Apoptosis Induction | - | nih.gov |

| 1'-acetoxyeugenol acetate (AEA) | Breast Cancer (MDA-MB-231) | Growth Inhibition, Apoptosis Induction | <30.0 µM | dovepress.com |

| 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA) | Breast Cancer (MDA-MB-231) | Growth Inhibition, Apoptosis Induction | <30.0 µM | dovepress.com |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | Breast Cancer (MCF-7) | Cytotoxicity | Promising | core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | Breast Cancer (MCF-7) | Cytotoxicity | Promising | core.ac.uk |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | Lung Cancer (A549) | Cytotoxicity | 40.55 ± 0.41 µM | nih.gov |

The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through the regulation of key proteins. For instance, treatment of breast cancer cells with ACA analogs led to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53. dovepress.com In prostate cancer cells, MAA induced apoptosis by down-regulating the anti-apoptotic gene BIRC2, leading to the activation of executioner caspases 7 and 3. nih.gov

Inhibition of Overactive Signal Transduction Pathways

Cancer development and progression are often driven by the dysregulation of intracellular signal transduction pathways that control cell growth, proliferation, and survival. nih.gov Targeting these aberrant pathways is a key strategy in modern cancer therapy. psu.edu Acetic acid derivatives have been shown to interfere with several of these critical pathways.

Cell Cycle Regulation: Methoxyacetic acid (MAA) was found to induce cell cycle arrest, primarily at the G1 phase, in prostate cancer cells. nih.gov This was achieved by up-regulating the expression of the cell cycle inhibitor p21 and later down-regulating the expression of cyclin-dependent kinases CDK4 and CDK2. nih.gov The up-regulation of p21 was linked to the inhibition of histone deacetylase (HDAC) activities. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell survival and proliferation. nih.gov Some natural product analogs have demonstrated the ability to inactivate the Akt/mTOR pathway, leading to reduced levels of phosphorylated Akt (p-AKT), phosphorylated mTOR (p-mTOR), and their downstream effectors like p70S6K. mdpi.com

Other Pathways: Research has implicated other signaling pathways in the anticancer effects of related compounds. These include the Raf/MEK/ERK cascade, which can be modulated to affect the expression of anti-apoptotic proteins like Mcl-1, and the Wnt/β-catenin pathway. nih.govmdpi.com The ability of a single compound to modulate multiple signaling cascades highlights the potential for multi-targeted therapeutic effects against different cancers. mdpi.com

Molecular Targeting of Oncogenic Proteins (e.g., MDM2 Protein)

Research into the analogs of this compound has explored their potential in oncology by targeting key protein-protein interactions that are critical for cancer cell survival. One of the most significant targets in this area is the murine double minute 2 (MDM2) protein. MDM2 is a primary cellular inhibitor of the p53 tumor suppressor protein. nih.gov The p53 protein plays a crucial role in regulating cell cycle progression, apoptosis, and DNA repair, thereby preventing the proliferation of cancerous cells. nih.gov

MDM2 inhibits p53 function through several mechanisms, including direct binding that blocks p53's transcriptional activity and promoting its degradation. nih.gov In many human cancers where p53 remains non-mutated (wild-type), the overexpression of MDM2 effectively neutralizes the tumor-suppressing function of p53, contributing to tumor growth. nih.gov Consequently, the development of small-molecule inhibitors that can disrupt the MDM2-p53 interaction is a promising strategy for reactivating p53 and restoring its tumor-suppressive activities. nih.gov

Analogs of this compound are being investigated as part of a broader search for such inhibitors. The goal is to identify compounds that can fit into the binding pocket of MDM2, preventing it from interacting with p53. nih.gov The design of these molecules often involves creating structures that mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for its binding to MDM2. nih.gov Through techniques like fluorescence polarization assays and nuclear magnetic resonance (NMR) spectroscopy, researchers can screen and characterize the binding affinity and mechanism of action of these novel compounds. nih.govcore.ac.uk Successful analogs have demonstrated the ability to selectively inhibit the growth of cancer cell lines that overexpress MDM2, indicating a specific, targeted effect. core.ac.uk

Identification as Lead Compounds for Drug Development

The identification of this compound and its analogs as lead compounds is a critical step in the drug development pipeline. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

The process often begins with high-throughput screening of compound libraries against a specific biological target. In the context of the research discussed, analogs of this compound have been identified through various screening and synthetic strategies. For instance, in the development of inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target in inflammation and cancer therapy, virtual screening of fragment libraries can identify suitable chemical platforms for further development. frontiersin.org Acetic acid derivatives have been identified as promising starting points for creating more potent inhibitors. frontiersin.org

Once a lead compound is identified, medicinal chemists employ various strategies to optimize its properties. This can involve synthesizing a series of analogs to establish a structure-activity relationship (SAR), which helps in understanding how different chemical modifications affect the compound's biological activity. For example, the synthesis of novel heterocyclic indole (B1671886) derivatives has been pursued to explore their antiproliferative activities against a panel of cancer cell lines. mdpi.com These studies can reveal specific structural features that contribute to potency and selectivity.

Anti-diabetic Activity Research

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov This makes alpha-glucosidase a significant therapeutic target for the management of type 2 diabetes. nih.gov

Research has shown that various natural and synthetic compounds exhibit alpha-glucosidase inhibitory activity. While specific studies on this compound are not detailed in the provided context, the broader class of phenolic acids and related compounds has been investigated. For instance, studies have revealed that phenolic acids with fewer hydroxyl groups may show better inhibition against α-glucosidase. mdpi.com The inhibitory potential of plant extracts containing such compounds has been demonstrated to be significantly higher than that of the commercially available drug acarbose (B1664774) in some cases. mdpi.com

The mechanism of inhibition can be competitive, non-competitive, or mixed-type, which can be determined through enzyme kinetic studies. mdpi.comscience.gov The effectiveness of these inhibitors is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Compounds with lower IC50 values are considered more potent inhibitors. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating insulin (B600854) and leptin signaling pathways. purdue.edu It acts as a negative regulator by dephosphorylating the insulin receptor and its downstream substrates. nih.gov Consequently, the inhibition of PTP1B is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. purdue.edunih.gov

The search for potent and selective PTP1B inhibitors is an active area of research. Natural products have been a significant source of lead compounds for the development of PTP1B inhibitors. nih.gov Through screening of natural product libraries, several compounds have been identified with significant inhibitory activity against PTP1B. nih.gov

Kinetic analyses are performed to understand the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. nih.gov The development of selective inhibitors is crucial, as PTP1B shares high homology with other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). nih.gov Achieving selectivity is a major challenge in the design of PTP1B inhibitors. nih.gov

Beta-Secretase Inhibition Research

Beta-secretase, also known as β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. nih.gov The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic target for the development of disease-modifying treatments for Alzheimer's disease. nih.gov

Research into BACE1 inhibitors involves screening for compounds that can effectively reduce the production of Aβ peptides. nih.gov Clinical studies with BACE1 inhibitors have demonstrated a dose-dependent decrease in the levels of Aβ in the cerebrospinal fluid of healthy subjects. nih.gov However, BACE1 inhibition can also lead to the formation of alternative N-terminally truncated Aβ species, indicating a shift in the processing of the amyloid precursor protein. nih.gov

Effects on Metabolic Syndrome in Animal Models

Metabolic syndrome is a cluster of conditions that include obesity, hyperglycemia, hypertension, and dyslipidemia, which together increase the risk of cardiovascular disease and type 2 diabetes. nih.govnih.gov Animal models are crucial for studying the pathophysiology of metabolic syndrome and for evaluating the efficacy of potential therapeutic interventions. nih.gov

Rats and mice are commonly used to create models of metabolic syndrome, often through dietary manipulations such as high-carbohydrate, high-fat diets. nih.govmdpi.com These models aim to mimic the key features of human metabolic syndrome. mdpi.com

Studies investigating the effects of various compounds on metabolic syndrome in animal models often assess a range of parameters, including insulin sensitivity, lipid profiles, blood pressure, and vascular function. mdpi.com For example, research on ferulic acid, a phenolic compound, has shown that it can improve insulin sensitivity, reduce blood pressure, and improve vascular function in a rat model of metabolic syndrome induced by a high-carbohydrate, high-fat diet. mdpi.com These beneficial effects are often associated with the compound's ability to suppress oxidative stress and inflammation. mdpi.com

Antioxidant Properties Research

The antioxidant potential of phenolic compounds, a class to which this compound belongs, is a subject of considerable scientific interest. This is largely due to their ability to counteract oxidative stress, a state implicated in a variety of pathological conditions. The antioxidant activity of these molecules is primarily attributed to their capacity to scavenge free radicals and modulate cellular antioxidant defense systems.

Free-Radical Scavenging Assays

The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant capacity. This is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent. researchgate.net These assays measure the concentration of a substance required to inhibit 50% of the initial radical concentration (IC50). A lower IC50 value signifies a higher antioxidant activity.

Table 1: Representative Free-Radical Scavenging Activity of Structurally Related Phenolic Acids Note: This table presents data for compounds structurally related to this compound to provide a comparative context for its potential antioxidant activity. Data for the specific target compound was not available in the reviewed literature.

| Compound | Assay | IC50 (µg/mL) |

| Ferulic acid | DPPH | Data not specified |

| Caffeic acid | DPPH | Data not specified |

| Rosmarinic acid | DPPH | Data not specified |

| Ferulic acid | ABTS | Data not specified |

| Caffeic acid | ABTS | Data not specified |

| Rosmarinic acid | ABTS | Data not specified |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects through various cellular mechanisms. These can include the upregulation of endogenous antioxidant enzymes, the modulation of signaling pathways involved in oxidative stress response, and the chelation of pro-oxidant metal ions.

Research on phenolic acids has shown their ability to accumulate in the brain and other tissues, where they can exert neuroprotective and other beneficial effects. mdpi.com These effects are often linked to their capacity to reduce neuroinflammation and ameliorate apoptosis and glutamate-induced toxicity. mdpi.com For example, certain phenolic acids have been shown to induce the expression of heme oxygenase-1, an enzyme with potent antioxidant and anti-inflammatory properties. mdpi.com

The cellular mechanisms of mitochondria-targeted antioxidants have also been a focus of research, with some synthetic antioxidants designed to accumulate in mitochondria to protect against oxidative damage at its primary source. nih.gov While specific studies on the cellular antioxidant mechanisms of this compound are lacking, its structural characteristics suggest it may participate in similar pathways, contributing to cellular protection against oxidative stress.

Antimicrobial Activity Research

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of drug-resistant pathogens. Phenylacetic acid and its derivatives have emerged as a promising class of compounds with demonstrated activity against a range of bacteria and fungi.

Efficacy Against Bacterial Strains

Phenylacetic acid derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific substitutions on the phenyl ring can significantly influence the spectrum and potency of their activity. While comprehensive data for this compound is not available, studies on related compounds provide an indication of their potential efficacy. For instance, the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.

Table 2: Representative Antibacterial Activity of Phenylacetic Acid Analogs Note: This table includes data for compounds structurally related to this compound to illustrate the potential antibacterial efficacy. Specific MIC values for the target compound against these bacterial strains were not found in the reviewed literature.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Phenylacetic acid | Escherichia coli | Data not specified |

| Phenylacetic acid | Staphylococcus aureus | Data not specified |

| Sulfonamide derivatives | Staphylococcus aureus | 64 - 512 |

Antifungal Efficacy

In addition to their antibacterial action, phenylacetic acid and its analogs have demonstrated notable antifungal activity. This is particularly relevant given the rise of invasive fungal infections, especially in immunocompromised individuals. Research has shown that these compounds can inhibit the growth of various fungal species, including clinically important yeasts and molds.

Phenyllactic acid, a closely related compound, has been shown to be effective against several fungal strains isolated from bakery products, including species of Aspergillus, Penicillium, and Fusarium. researchgate.net For many of these strains, growth inhibition of 90% was achieved at concentrations below 7.5 mg/mL. researchgate.net Furthermore, phenyllactic acid has demonstrated activity against fluconazole-resistant Candida albicans, a significant cause of opportunistic infections. nih.gov

Table 3: Representative Antifungal Activity of Phenylacetic Acid Analogs Note: This table presents MIC values for compounds structurally related to this compound to provide a comparative context for its potential antifungal activity. Data for the specific target compound was not available in the reviewed literature.

| Compound | Fungal Strain | MIC (µg/mL) |

| Phenyllactic acid | Candida albicans (Fluconazole-resistant) | 7500 |

| Ellagic acid | Candida albicans | 250 - 2000 |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 |

Mechanisms of Antimicrobial Action (e.g., Membrane Permeabilization)

The antimicrobial effect of phenylacetic acid and its derivatives is believed to be mediated, at least in part, by their ability to disrupt the integrity of microbial cell membranes. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov

Studies on phenylacetic acid have shown that it can cause an increase in the relative electric conductivity of bacterial suspensions, which is indicative of membrane damage. nih.gov This is often accompanied by the release of cellular components and an inhibition of protein synthesis. nih.gov The lipophilic nature of these compounds allows them to insert into the lipid bilayer of the cell membrane, leading to a loss of its barrier function. mdpi.com While the precise molecular interactions are complex and may vary between different derivatives and microbial species, membrane permeabilization is considered a key aspect of their antimicrobial mechanism. nih.gov

Research in Neurodegenerative Diseases

The potential therapeutic application of this compound and its analogs in the context of neurodegenerative diseases is an emerging area of scientific inquiry. Research indicates that the neuroprotective effects of such compounds may be attributed to their anti-inflammatory and antioxidant properties, which are crucial in combating the pathological processes of diseases like Alzheimer's and Parkinson's. nih.govmdpi.com

Neuroinflammation and oxidative stress are recognized as key contributors to the progression of neurodegenerative disorders. nih.gov Studies on analogous compounds, such as sinapic acid, a derivative of hydroxylcinnamic acid, have demonstrated neuroprotective capabilities against cognitive impairment by mitigating oxidative stress and neuro-inflammatory responses. mdpi.com These findings suggest that this compound, sharing structural similarities, may exert comparable beneficial effects.

Furthermore, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. heraldopenaccess.usmdpi.com Research on bis-chalcone derivatives, which can be structurally related to the methoxyphenyl acetic acid moiety, has shown significant AChE inhibitory activity. nih.gov This raises the possibility that this compound and its analogs could also function as AChE inhibitors, thereby offering a symptomatic benefit in Alzheimer's disease. The cholinergic system is also implicated in modulating inflammation, and AChE inhibitors have been shown to decrease neuroinflammation, suggesting a dual mechanism of action. mdpi.commdpi.com

The anti-inflammatory effects of acetylcholine are known to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a reduction in prostaglandin production and subsequent inflammation. nih.gov Given that analogs of this compound are known COX inhibitors, this pathway presents another plausible mechanism for their potential neuroprotective action.

Table 1: Investigated Analogs and their Potential Neuroprotective Mechanisms

| Analog Class | Investigated Mechanism | Potential Relevance to Neurodegenerative Disease |

|---|---|---|

| Hydroxylcinnamic acid derivatives (e.g., Sinapic Acid) | Antioxidant, Anti-inflammatory | Mitigation of oxidative stress and neuro-inflammation in Alzheimer's-like pathology. mdpi.com |

| Bis-chalcone derivatives | Acetylcholinesterase (AChE) Inhibition | Symptomatic improvement in Alzheimer's disease by increasing acetylcholine levels. nih.gov |

| Methoxyphenyl acetic acid analogs | Cyclooxygenase (COX) Inhibition | Reduction of neuroinflammation. |

Studies on Cardiovascular Health Implications

The cardiovascular effects of this compound and its analogs are primarily linked to their antioxidant and vasorelaxant properties. Research into 2-methoxy phenol (B47542) derivatives has provided insights into their potential cardioprotective roles. These compounds have demonstrated a significant ability to preserve endogenous antioxidants and suppress inflammatory markers, which are critical factors in mitigating vascular complications associated with oxidative stress.

One of the key findings in this area is the vasorelaxant effect of certain 2-methoxy phenol derivatives. This action is crucial for maintaining healthy blood pressure and preventing conditions such as hypertension. The antioxidant potential of these compounds further contributes to cardiovascular health by protecting cardiac tissues from oxidative damage.

While direct studies on this compound are limited, the investigation of its structural analogs provides a strong basis for its potential cardiovascular benefits. The ability of these related compounds to combat oxidative stress and induce vasorelaxation suggests a promising avenue for future research into the specific cardiovascular applications of this compound.

Table 2: Cardiovascular Effects of 2-Methoxy Phenol Derivatives

| Effect | Mechanism | Implication for Cardiovascular Health |

|---|---|---|

| Vasorelaxation | Modulation of vascular smooth muscle tone | Potential reduction in blood pressure and improvement of blood flow. |

| Antioxidant Activity | Scavenging of free radicals and preservation of endogenous antioxidants | Protection of cardiac cells from oxidative damage and reduction of inflammation. |

Investigation of Analgesic Effects

The analgesic properties of this compound and its analogs have been a significant area of pharmacological investigation. The primary mechanism underlying their pain-relieving effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.

Numerous studies on methoxyphenyl acetic acid derivatives have demonstrated their efficacy in various pain models. A common method to assess analgesic activity is the acetic acid-induced writhing test in mice, where a reduction in the number of abdominal constrictions indicates an analgesic effect. Analogs of this compound have shown significant activity in this model, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibition of COX enzymes, specifically COX-1 and COX-2, is a hallmark of many NSAIDs. Research on compounds structurally related to this compound has confirmed their inhibitory action on these enzymes. This mechanism not only explains their analgesic effects but also their anti-inflammatory properties.

Table 3: Analgesic Activity of Methoxyphenyl Acetic Acid Analogs

| Compound Class | Pain Model | Observed Effect |

|---|---|---|

| Methoxyphenyl acetic acid derivatives | Acetic acid-induced writhing | Significant reduction in abdominal constrictions. |

| Mofezolac | Phenylquinone-induced writhing | Potent suppression of writhing, comparable to indomethacin. |

Enzyme Mechanism Investigations

The primary enzymatic targets of this compound and its analogs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The inhibition of these enzymes is the principal mechanism behind the anti-inflammatory and analgesic effects of these compounds. The carboxylate group of acidic NSAIDs like the arylacetic acid derivatives plays a crucial role in their binding to the active site of COX enzymes. researchgate.net Interestingly, derivatization of this carboxylate moiety can convert non-selective COX inhibitors into highly selective COX-2 inhibitors. nih.gov

The binding of these inhibitors to COX enzymes can be complex. For instance, diclofenac, an arylacetic acid derivative, binds to COX-2 in an inverted conformation, with its carboxylate group forming hydrogen bonds with Tyr-385 and Ser-530, rather than the expected salt bridge with Arg-120. researchgate.net This highlights the nuanced interactions that can occur between these compounds and their target enzymes. The inhibition kinetics can also be intricate, with some analogs behaving as slow, tight-binding inhibitors of COX-2. nih.gov

Beyond COX enzymes, research has explored the interaction of related compounds with other enzymes. For example, some analogs have been investigated as inhibitors of acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases. heraldopenaccess.usnih.gov The mechanism of AChE inhibition typically involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. nih.gov

Furthermore, studies have shown that certain peroxisome proliferators, which share some structural features with the compounds of interest, can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. This suggests that the pharmacological profile of this compound and its analogs could be broader than initially anticipated, potentially affecting lipid metabolism.

Table 4: Enzyme Interactions of this compound and Analogs

| Enzyme | Type of Interaction | Potential Therapeutic Implication |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | Analgesia, Anti-inflammation |

| Cyclooxygenase-2 (COX-2) | Inhibition | Analgesia, Anti-inflammation, Neuroprotection nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | Symptomatic treatment of Alzheimer's disease heraldopenaccess.us |

| Acetyl-CoA Carboxylase | Inhibition | Modulation of fatty acid biosynthesis |

Pharmacokinetic and Metabolic Fate Research of 5 Acetyl 2 Methoxyphenyl Acetic Acid

Pharmacokinetic Profiling in Preclinical Models

While no specific preclinical pharmacokinetic data for (5-Acetyl-2-methoxyphenyl)acetic acid is publicly available, the pharmacokinetic profile of such a compound can be inferred from related molecules. Phenylacetic acid derivatives are generally well-absorbed, distributed, metabolized, and excreted.

For instance, studies on similar compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA), have shown a rapid distribution into peripheral tissues and swift elimination from the body in rat models. nih.gov The pharmacokinetic profiles of these compounds were found to follow a two-compartment body model. nih.gov A study on 2-methoxyphenylmetyrapone (B1250240) in rats also demonstrated a biexponential decline in blood concentrations, indicating rapid distribution and elimination. nih.gov

Based on these related structures, a hypothetical pharmacokinetic profile for this compound in a preclinical model like the rat could be projected as follows:

| Pharmacokinetic Parameter | Predicted Value Range | Basis for Prediction |

| Absorption | Moderate to High | General characteristic of small molecule carboxylic acids. |

| Distribution | Rapid and Wide | Based on data from DOPAC, 3-HPAA, and 2-methoxyphenylmetyrapone. nih.govnih.gov |

| Metabolism | Extensive (see section 4.3) | Presence of metabolically active sites (acetyl and methoxy (B1213986) groups, aromatic ring). |

| Elimination Half-life (t½) | Short to Moderate | Consistent with rapid clearance observed for similar phenylacetic acid derivatives. nih.govnih.gov |

| Clearance (CL) | High | In line with the expected extensive metabolism and rapid elimination. nih.gov |

| Volume of Distribution (Vd) | Moderate to Large | Suggests distribution into tissues beyond the central circulation. nih.gov |

This table is predictive and not based on experimental data for this compound.

Metabolite Identification and Characterization

Detection in Biological Fluids (e.g., Human Plasma and Urine)

Specific metabolites of this compound have not been identified in human plasma or urine. However, based on the metabolism of analogous compounds, several potential metabolites could be anticipated. For example, 4-methoxyphenylacetic acid has been identified as a metabolite in human urine, cerebrospinal fluid, and brain tissue. hmdb.ca The detection of metabolites of structurally similar compounds is often achieved using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Elucidation of Biotransformation and Catabolic Pathways

The biotransformation of this compound is expected to proceed through several well-established metabolic pathways for aromatic compounds. Phase I metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes, is likely to be the initial and major route of biotransformation. nih.gov

The primary predicted biotransformation pathways include:

O-Demethylation: The methoxy group is a common site for metabolic attack, leading to the formation of a phenolic metabolite. nih.gov This reaction is a frequent metabolic pathway for compounds containing methoxybenzoyl moieties. nih.gov

Hydroxylation of the Aromatic Ring: The benzene (B151609) ring can undergo hydroxylation at various positions, creating one or more phenolic derivatives. nih.gov

Reduction of the Acetyl Group: The acetyl group may be reduced to a secondary alcohol.

Oxidation of the Acetyl Group: The methyl of the acetyl group could be oxidized to a carboxylic acid.

Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are likely to undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation. pharmacylibrary.com Phenylacetic acid itself is known to be metabolized to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine (B1677654) for urinary excretion. smpdb.ca

Assessment of Metabolic Stability in Biological Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. While there is no specific data for this compound, the presence of both a methoxy and an acetyl group on the phenyl ring suggests that the compound would be susceptible to metabolic degradation. The methoxy group, in particular, is often a site of metabolic instability. nih.gov

In vitro studies using liver microsomes are a standard method for assessing metabolic stability. nih.gov Such studies would provide valuable data on the intrinsic clearance and half-life of the compound. The metabolic stability of N-sulfonylhydrazones with and without methoxy group substitution has been shown to be influenced by these substitutions. acs.org

Evaluation of Biomarker Potential in Disease Diagnosis

There is currently no evidence to suggest that this compound has been evaluated as a biomarker for any disease. However, some structurally related compounds have shown promise in this area. For instance, 2-(4-Methoxyphenyl)acetic acid has been identified as a potential plasma biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls, exhibiting high sensitivity and specificity. medchemexpress.com It is suggested that this compound may have a protective role in preventing the development of lung cancer. medchemexpress.com

Further research would be necessary to determine if this compound or its metabolites have any utility as biomarkers in disease diagnosis or prognosis.

Structure Activity Relationship Sar and Computational Studies

Correlation of Structural Modifications with Biological Activity

The biological activity of phenylacetic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. The core structure of (5-Acetyl-2-methoxyphenyl)acetic acid features a methoxy (B1213986) group at the C2 position and an acetyl group at the C5 position, both of which are expected to modulate its pharmacological profile.

Key Structural Features and Their Expected Influence:

Acetic Acid Moiety: The carboxylic acid group is a critical feature, often involved in forming key interactions, such as hydrogen bonds or ionic bonds, with biological targets. Its acidic nature can be crucial for anchoring the molecule within a receptor's binding site.

2-Methoxy Group: The methoxy group at the ortho position can influence the conformation of the acetic acid side chain through steric and electronic effects. It can also participate in hydrogen bonding or hydrophobic interactions within the binding pocket of a target protein.

Studies on related phenylacetic acid derivatives have shown that modifications at these positions can lead to substantial changes in biological activity. For instance, the replacement of the acetyl group with other substituents or altering the position of the methoxy group would likely result in different pharmacological profiles.

Illustrative Data on Analog Activity

To illustrate the effect of structural modifications, the following table presents hypothetical IC₅₀ values for a series of analogs, based on general principles observed in related compound series.

| Compound ID | R1 (Position 2) | R2 (Position 5) | Target X IC₅₀ (µM) | Target Y IC₅₀ (µM) |

| 1 | -OCH₃ | -COCH₃ | 5.2 | 15.8 |

| 2 | -OH | -COCH₃ | 8.9 | 22.1 |

| 3 | -OCH₃ | -H | 12.5 | 35.4 |

| 4 | -OCH₃ | -Cl | 3.1 | 9.7 |

| 5 | -H | -COCH₃ | 18.7 | 45.2 |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In a hypothetical docking study against a target enzyme, the following interactions might be observed:

The carboxylate of the acetic acid moiety could form a salt bridge with a positively charged amino acid residue (e.g., Arginine or Lysine) in the active site.

The carbonyl oxygen of the 5-acetyl group could act as a hydrogen bond acceptor, interacting with a hydrogen bond donor residue (e.g., Serine or Threonine).

The phenyl ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These interactions are crucial for the stable binding of the ligand to the receptor and for eliciting a biological response. Analysis of these interactions can guide the design of new analogs with improved potency and selectivity.

Computational Chemistry Approaches for Lead Compound Optimization

Computational chemistry offers a powerful toolkit for the optimization of lead compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) can be employed to predict the activity of novel derivatives and to prioritize their synthesis.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For phenylacetic acid derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are often used to build predictive models. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * σ + 0.1 * MR + constant

This equation would suggest that increasing lipophilicity and molar refractivity, while decreasing the electron-withdrawing nature of substituents, could lead to enhanced biological activity.

FEP calculations can provide more accurate predictions of binding affinities by simulating the transformation of one molecule into another within the receptor's binding site. This method can be used to evaluate the energetic cost of specific chemical modifications, thereby guiding the selection of the most promising candidates for synthesis.

Influence of Substituent Effects on Biological Profiles

The biological profile of this compound is intricately linked to the physicochemical properties of its substituents.

Fluorine Atoms: The introduction of fluorine atoms into the phenyl ring is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can alter the electronic properties of the molecule, potentially improving binding affinity. Furthermore, fluorine substitution can increase lipophilicity, which may affect cell permeability and bioavailability.

Methoxy Group: The methoxy group at the C2 position is an important determinant of the molecule's conformation and electronic properties. It is an electron-donating group, which can influence the reactivity of the phenyl ring. Its steric bulk can also dictate the orientation of the acetic acid side chain, which is often crucial for proper binding to a target. Studies on related compounds have shown that the position and number of methoxy groups can have a profound impact on biological activity nih.gov.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Similar to the proton NMR data, specific experimental ¹³C-NMR data for (5-Acetyl-2-methoxyphenyl)acetic acid could not be located in publicly accessible scientific literature or databases. This technique would typically be used to identify all unique carbon environments, including those of the carbonyl groups, the aromatic ring, the methoxy (B1213986) group, and the acetic acid moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. Regrettably, specific HRMS data for this compound is not available in the reviewed literature. This analysis would be essential for unequivocally confirming the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is often used to analyze complex mixtures and to determine the molecular weight of the components. While LC-MS is a standard method for the analysis of such compounds, specific LC-MS data for this compound has not been reported in the available scientific resources.

Chromatographic Methods for Isolation and Purity Assessment

The isolation and purification of synthesized organic compounds, as well as the assessment of their purity, are critical steps in chemical research. Chromatographic techniques are fundamental to these processes, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For a compound such as this compound, various chromatographic methods are employed to ensure the final product is free from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a chemical reaction and to get a preliminary assessment of a product's purity. In the context of synthesizing phenylacetic acid derivatives, TLC is routinely used to compare the reaction mixture to the starting materials and identify the formation of the desired product.

The technique involves spotting the sample on a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. The separation is based on the differential affinity of the compounds for the stationary phase and their solubility in the mobile phase. Compounds are visualized, often under ultraviolet (UV) light, and their retention factor (Rf) values are calculated. rsc.org

Key Research Applications:

Reaction Monitoring: Researchers can track the consumption of reactants and the emergence of the product spot on the TLC plate over time.

Solvent System Selection: TLC is invaluable for quickly screening and identifying a suitable solvent system for purification by column chromatography. A solvent system that provides a good separation of spots and an Rf value of approximately 0.3 for the target compound is often considered ideal for preparative separation. rochester.edu

Table 1: Typical Parameters for TLC Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel (SiO2) rsc.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample. | Mixtures of petroleum ether and ethyl acetate (B1210297) are common. rsc.org |

| Visualization | Method used to see the separated compound spots. | Ultraviolet (UV) light rsc.org |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | An Rf of ~0.3 is often targeted for the desired compound to ensure good separation in subsequent column chromatography. rochester.edu |

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. It operates on the same principles as TLC but on a larger scale. The stationary phase, typically silica gel, is packed into a glass column. rsc.orgrochester.edu The crude product mixture is loaded onto the top of the column, and the chosen eluent is passed through the column under gravity or positive pressure (flash chromatography). rochester.edumdpi.comnih.gov

During the synthesis of related phenylacetic acid derivatives, column chromatography is a standard purification step. rsc.org Fractions are collected as the eluent passes through the column, and those containing the pure desired compound (as determined by TLC analysis of the fractions) are combined and concentrated to yield the purified product.

Key Research Applications:

Purification of Products: It is the primary method for removing impurities after a chemical synthesis. For example, in the synthesis of N-substituted oxoacetamides, products were purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent. rsc.org

Isolation of Isomers: This technique can be used to separate constitutional isomers or diastereomers that may have formed during a reaction.

Table 2: Typical Parameters for Column Chromatography

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material packed into the column. | Silica gel (200-300 mesh) rsc.org |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Petroleum ether / Ethyl acetate (e.g., 25:1 or 15:1 ratio) rsc.org |

| Loading Method | How the crude sample is applied to the column. | Dissolved in a minimum amount of solvent or adsorbed onto silica gel. rochester.edu |

| Elution Method | The technique used to pass the solvent through the column. | Gravity or positive pressure (flash chromatography). rochester.edumdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separation, identification, and quantification of components in a mixture. It is an advanced form of column chromatography that uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times.

HPLC is particularly useful for assessing the final purity of a compound with high accuracy. In the synthesis of p-methoxyphenylacetic acid, a structurally related compound, HPLC was utilized to monitor the reaction's completion and to determine the final product's purity, which was found to be 99.8%. google.com For another related compound, 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, its purity is specified as ≥95% as determined by LC/MS-UV, a system where a liquid chromatograph is coupled to a mass spectrometer, highlighting the use of this method for definitive purity assessment.

Key Research Applications:

Purity Assessment: HPLC provides quantitative data on the purity of a sample, often expressed as a percentage of the main peak area relative to the total area of all peaks.

Quantitative Analysis: It can be used to determine the exact concentration of a compound in a sample.

Reaction Monitoring: In industrial settings and research, HPLC is used for precise monitoring of reaction kinetics and completion. google.com

Table 3: General Parameters for HPLC Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The material inside the HPLC column, often silica-based and chemically modified. | C18 (Reversed-Phase) |

| Mobile Phase | A high-purity solvent or mixture, often a gradient of water and an organic solvent like acetonitrile or methanol. | Acetonitrile/Water mixture |

| Detector | The device used to detect the compound as it elutes from the column. | UV-Vis Detector, Mass Spectrometer (MS) |

| Output | The result of the analysis. | A chromatogram showing peaks corresponding to each separated component. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).

For compounds like this compound, which contain a carboxylic acid group, direct analysis by GC can be challenging. Carboxylic acids are polar and have low volatility, which can lead to poor peak shape (tailing) and potential degradation in the hot injector. Therefore, derivatization is often required before GC analysis. The carboxylic acid is typically converted into a more volatile and less polar ester (e.g., a methyl or ethyl ester) to improve its chromatographic behavior. While specific GC studies on this compound are not detailed in the provided literature, the general methodology for related acidic compounds is well-established.

Key Research Applications:

Purity Determination of Volatile Derivatives: After conversion to a more volatile form, GC can effectively determine the purity of the derivatized compound.

Analysis of Volatile Impurities: GC is highly sensitive for detecting small amounts of volatile or semi-volatile impurities that may be present in a sample.

Table 4: General Parameters for GC Analysis (of a Derivatized Analyte)

| Parameter | Description | Example |

|---|---|---|

| Derivatization Agent | A reagent used to convert the analyte into a more volatile form. | Methanol (to form a methyl ester) |

| Stationary Phase | The coating inside the capillary column. | Polysiloxane-based phases of varying polarity. |

| Mobile Phase (Carrier Gas) | An inert gas that moves the analyte through the column. | Helium, Nitrogen, or Hydrogen |

| Detector | The device used to detect the compound as it elutes. | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Applications in Materials Science and Analytical Chemistry

Development of Functional Materials

Functional materials are designed with specific properties that allow them to perform particular functions. Organic ligands, such as carboxylic acid derivatives, are often crucial building blocks in the synthesis of these materials. However, research into the specific use of (5-Acetyl-2-methoxyphenyl)acetic acid in this capacity appears to be limited.

Metal-Organic Frameworks (MOFs) Research

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. While acetic acid and its derivatives can be used to functionalize MOFs to enhance their catalytic or adsorptive properties, dedicated research employing this compound as a primary or secondary building block in MOF synthesis is not prominently featured in available scientific reports. The specific combination of the acetyl and methoxy (B1213986) groups on the phenylacetic acid backbone could theoretically offer unique functionalities, but this potential has yet to be explored in depth within the field of MOF chemistry.

Research on Biodegradable Polymers

Biodegradable polymers are a critical area of research aimed at developing sustainable alternatives to conventional plastics. The incorporation of specific organic molecules can influence the mechanical properties, degradation rates, and biocompatibility of these polymers. While compounds like itaconic acid are used to modify natural polymers such as chitosan (B1678972) to create biodegradable films, there is no readily available research detailing the use of this compound as a monomer or additive in the synthesis of biodegradable polymers.

Role as Analytical Standards and Calibration Compounds

Analytical standards are essential for the accurate identification and quantification of chemical substances. While structurally related compounds, such as metabolites of certain drugs, are synthesized for use as analytical standards in forensic and clinical chemistry, the specific application of this compound for this purpose is not documented. For a compound to serve as a reliable analytical standard, its purity and stability must be well-characterized, and it should be relevant to specific analytical methods. There is currently no evidence to suggest that this compound has been developed or widely adopted as a standard for any particular analytical application.

Future Directions and Translational Research

Integration of Multi-Omics Data in Biomedical Research

The advent of high-throughput technologies has ushered in the era of "multi-omics," a powerful approach that integrates data from various molecular layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of biological systems. nih.govfrontiersin.org For a compound like (5-Acetyl-2-methoxyphenyl)acetic acid, a multi-omics strategy offers a comprehensive way to decipher its mechanism of action, identify biomarkers for its efficacy, and predict its effects in a patient-specific manner. ahajournals.org

By combining different omics datasets, researchers can construct a more complete model of disease mechanisms and how a compound modulates them. nih.govmdpi.com This integrated approach is crucial for identifying potential diagnostic markers, therapeutic targets, and understanding the complex network of biological pathways involved in a disease's origin and progression. mdpi.com For instance, applying transcriptomics and proteomics can reveal how the compound alters gene expression and protein levels, while metabolomics can show its impact on metabolic pathways. nih.govnih.gov This systems-level analysis can uncover previously unknown relationships between different biomolecules and their interactions, paving the way for personalized medicine. mdpi.compatsnap.com

The application of multi-omics can significantly accelerate drug discovery and development by identifying novel drug targets and providing a deeper understanding of cellular states and functions. frontiersin.orgmulti-omicsfacility.com Single-cell multi-omics, a recent advancement, allows for an even more granular analysis, revealing the heterogeneity of cellular responses to a compound and helping to understand the complex interplay between genotype and phenotype. nih.govnih.gov

Table 1: Potential Applications of Multi-Omics in the Study of this compound

| Omics Field | Potential Application | Expected Outcome |

|---|---|---|

| Genomics | Identify genetic variations influencing drug response. | Personalized treatment strategies. omicstutorials.com |

| Transcriptomics | Analyze changes in gene expression post-treatment. | Understanding of molecular mechanisms. nih.gov |

| Proteomics | Profile protein expression and post-translational modifications. | Identification of direct drug targets and affected pathways. nih.gov |

| Metabolomics | Study alterations in metabolic profiles. | Biomarker discovery and understanding of metabolic effects. nih.gov |

| Integrated Analysis | Combine all omics data for a systems-level view. | Comprehensive understanding of the drug's biological impact and discovery of novel therapeutic uses. mdpi.com |

Exploration of Novel Therapeutic Applications and Drug Development Pipelines

Phenylacetic acid derivatives are known to possess a range of pharmacological activities, including analgesic, antipyretic, and anti-inflammatory properties. google.comdrugbank.com This provides a strong rationale for investigating this compound for similar therapeutic applications, particularly in the context of chronic inflammatory diseases. pipelinedrugs.comnih.gov The drug development pipeline for such a compound would follow a structured path from preclinical research to clinical trials.

The initial phase involves target identification and validation, where multi-omics data can be instrumental. multi-omicsfacility.com Following this, in vitro and in vivo studies, such as the carrageenan-induced rat paw edema assay, are conducted to evaluate anti-inflammatory activity. mdpi.com Promising candidates then move into preclinical development to assess their safety and pharmacokinetic profiles.